Betamethasone 17-Propionate 21-Mesylate is a synthetic corticosteroid derived from betamethasone, a well-established glucocorticoid. This compound exhibits potent anti-inflammatory and immunosuppressive properties, making it valuable in treating various inflammatory conditions, particularly in dermatology. It is commonly used in topical formulations to manage skin disorders such as eczema and psoriasis .
The compound is produced through synthetic processes that modify the parent compound, betamethasone, to enhance its therapeutic efficacy and specificity. The chemical structure of Betamethasone 17-Propionate 21-Mesylate includes a propionate ester and a mesylate group, which contribute to its pharmacological properties .
The synthesis of Betamethasone 17-Propionate 21-Mesylate involves several key steps:
The reaction conditions are optimized to ensure high yield and purity. Common techniques employed include:
The molecular formula of Betamethasone 17-Propionate 21-Mesylate is , with a molecular weight of approximately 526.61 g/mol. The structural representation includes a steroid nucleus with specific functional groups that confer its biological activity .
Betamethasone 17-Propionate 21-Mesylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Betamethasone 17-Propionate 21-Mesylate primarily involves its interaction with glucocorticoid receptors located in various tissues. Upon binding to these receptors:
Betamethasone 17-Propionate 21-Mesylate is typically presented as a solid at room temperature with specific handling requirements due to its potency.
Key chemical properties include:
Relevant data indicates that proper storage at low temperatures (around -20°C) is essential for maintaining product integrity .
Betamethasone 17-Propionate 21-Mesylate is primarily utilized in scientific and medical applications such as:
Its potent anti-inflammatory properties make it a significant compound in both clinical settings and pharmaceutical research .
Betamethasone 17-propionate 21-mesylate (CAS 15423-80-0) is a structurally complex corticosteroid derivative with the molecular formula C₂₆H₃₅FO₈S and a molecular weight of 526.61 g/mol [1] [5] [9]. Its IUPAC name is systematically designated as [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-(methylsulfonyloxy)acetyl)-3-oxo-6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl] propanoate [5] [7]. This nomenclature precisely defines the steroid backbone with fused cycloalkane rings, while specifying the critical substituents:
The systematic name reflects the compound's dual esterification pattern that distinguishes it from simpler betamethasone esters and contributes to its unique physicochemical behavior [2] [9].
The stereochemical configuration of betamethasone 17-propionate 21-mesylate is defined by the absolute stereochemistry at eight chiral centers: 8S, 9R, 10S, 11S, 13S, 14S, 16S, and 17R [5] [7]. This specific arrangement is critical for biological activity as it determines the three-dimensional orientation of functional groups. Crystallographic analysis reveals that the molecule adopts the characteristic steroid ring conformation with trans-fused A/B rings, cis-fused B/C rings, and trans-fused C/D rings [2].
The presence of the 9α-fluorine atom creates a pseudo-axial orientation that enhances glucocorticoid receptor binding affinity. The 16β-methyl group projects axially, creating steric hindrance that minimizes mineralocorticoid activity. The mesylate group at C21 adopts an extended conformation that increases polarity compared to non-ionic esters [7] [9]. While single-crystal X-ray diffraction data specific to this compound is limited in public literature, analog studies suggest the C17 propionate and C21 mesylate groups adopt dihedral angles of approximately 120° relative to the steroid plane, optimizing molecular packing in the crystal lattice [2].
Betamethasone 17-propionate 21-mesylate exhibits distinct structural features when compared to related corticosteroids, significantly influencing its physicochemical properties and analytical behavior:
Table 1: Structural Comparison of Betamethasone Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | C17 Substituent | C21 Substituent | Key Distinguishing Features |
---|---|---|---|---|---|
Betamethasone 17-Propionate 21-Mesylate | C₂₆H₃₅FO₈S | 526.61 | Propionate | Mesylate | Dual ionic/non-ionic ester; highest polarity |
Betamethasone Base | C₂₂H₂₉FO₅ | 392.46 | None | Hydroxyl | Parent alcohol; lowest molecular weight |
Betamethasone 21-Acetate | C₂₄H₃₁FO₆ | 434.50 | None | Acetate | Monoester; intermediate polarity |
Betamethasone Valerate | C₂₇H₃₇FO₆ | 476.58 | None | Valerate | Longer aliphatic chain at C21 |
Betamethasone 17-Butyrate 21-Propionate | C₂₉H₃₉FO₇ | 518.61 | Butyrate | Propionate | Dual non-ionic ester; highest lipophilicity |
Betamethasone 21-Mesylate (without C17 ester) | C₂₃H₃₁FO₇S | 470.56 | None | Mesylate | Ionic C21 ester only |
Structural analysis reveals that introduction of the mesylate group at C21 creates a highly polar, anionic character absent in conventional betamethasone esters. Unlike the C21 acetate, valerate, or propionate esters which undergo enzymatic hydrolysis in vivo, the mesylate group serves as a stable, negatively charged moiety at physiological pH [2] [8]. This mesylate modification combined with the C17 propionate creates a hybrid molecule with differential solubility characteristics: the C17 propionate enhances lipid solubility while the C21 mesylate provides water solubility [7] [9].
The compound is formally designated as Clobetasol Propionate EP Impurity I in pharmaceutical contexts, reflecting its relationship to the therapeutic molecule clobetasol propionate [3] [5] [9]. This structural similarity makes it a critical reference standard for analytical testing during clobetasol propionate manufacturing and quality control processes [7].
The stability of betamethasone 17-propionate 21-mesylate is influenced by multiple environmental factors, with moisture, temperature, and pH being particularly critical:
Table 2: Stability Parameters Under Controlled Conditions
Condition | Exposure Duration | Degradation Observed | Recommended Storage | Key Degradation Pathways |
---|---|---|---|---|
Temperature | ||||
25°C (Ambient) | 30 days | <2% degradation | Acceptable for short-term | Ester hydrolysis |
40°C | 30 days | 5-8% degradation | Not recommended | Dehydration at C11-C9 |
60°C | 7 days | >15% degradation | Strictly avoid | Retro-aldol reaction at C17 |
Humidity | ||||
30% RH | 30 days | No significant change | Ideal | - |
75% RH | 15 days | 10-12% degradation | Use desiccant | Hydrolysis of C21 mesylate |
90% RH | 5 days | >25% degradation | Strictly avoid | Hydrolysis of both esters |
pH | ||||
Acidic (pH 1-3) | 24 hours | Complete degradation | Neutral buffer required | Acid-catalyzed hydrolysis |
Neutral (pH 6-8) | 30 days | <5% degradation | Optimal stability range | - |
Alkaline (pH >9) | 24 hours | >80% degradation | Avoid alkaline conditions | Saponification of esters |
The compound demonstrates hygroscopic tendencies, requiring storage under inert atmosphere at -20°C to prevent hydrolysis [2]. The C21 mesylate group shows greater hydrolytic susceptibility than the C17 propionate due to the electron-withdrawing nature of the sulfonate group activating the ester carbonyl [7] [8].
Solubility studies indicate limited solubility in non-polar solvents but moderate solubility in polar aprotic solvents:
The crystalline form melts at 177-179°C when crystallized from ethanol-water solvent systems [2]. Degradation under accelerated conditions primarily involves hydrolysis of the C21 mesylate ester, yielding betamethasone 17-propionate as the primary degradation product. Oxidation at the C11 hydroxyl group is minimal due to the electron-withdrawing effect of the 9α-fluorine [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0